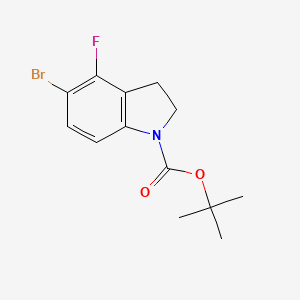

tert-Butyl 5-bromo-4-fluoroindoline-1-carboxylate

概要

説明

tert-Butyl 5-bromo-4-fluoroindoline-1-carboxylate is a chemical compound with the molecular formula C13H15BrFNO2 and a molecular weight of 316.17 g/mol . It is a derivative of indoline, a bicyclic heterocycle that is significant in various chemical and pharmaceutical applications . This compound is characterized by the presence of a tert-butyl ester group, a bromine atom at the 5-position, and a fluorine atom at the 4-position of the indoline ring .

準備方法

The synthesis of tert-Butyl 5-bromo-4-fluoroindoline-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination and fluorination of indoline derivatives, followed by esterification with tert-butyl chloroformate . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

化学反応の分析

tert-Butyl 5-bromo-4-fluoroindoline-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

科学的研究の応用

tert-Butyl 5-bromo-4-fluoroindoline-1-carboxylate is a derivative of indoline, a bicyclic heterocycle, and is significant in chemical and pharmaceutical applications. It has a molecular formula of C13H15BrFNO2 and a molecular weight of 316.17 g/mol.

Scientific Research Applications

This compound is utilized in scientific research across chemistry, biology, medicine, and industry:

- Chemistry It acts as a building block in synthesizing complex molecules, especially in developing pharmaceuticals and agrochemicals.

- Biology Due to its unique structural features, it is used to study enzyme inhibition and protein-ligand interactions.

- Medicine It is investigated for potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

- Industry It is used to produce specialty chemicals and materials with specific properties.

A study investigated various indole derivatives for their anticancer activities, and the results indicated that modifications at the 5-position of the indole ring significantly impacted cytotoxicity against breast cancer cells. Although this compound was not directly tested, its structural similarities suggest it could exhibit comparable effects.

Chemical Reactions

This compound undergoes various chemical reactions:

- Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

- Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

- Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

作用機序

The mechanism of action of tert-Butyl 5-bromo-4-fluoroindoline-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and fluorine atoms enhance its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.

類似化合物との比較

tert-Butyl 5-bromo-4-fluoroindoline-1-carboxylate can be compared with other indoline derivatives, such as:

tert-Butyl 5-bromoindoline-1-carboxylate: Lacks the fluorine atom, which may affect its reactivity and binding properties.

tert-Butyl 4-fluoroindoline-1-carboxylate: Lacks the bromine atom, which may influence its chemical stability and biological activity.

tert-Butyl indoline-1-carboxylate: Lacks both bromine and fluorine atoms, making it less reactive and potentially less effective in certain applications.

The presence of both bromine and fluorine atoms in this compound makes it unique and enhances its versatility in various chemical and biological applications .

生物活性

tert-Butyl 5-bromo-4-fluoroindoline-1-carboxylate (CAS No. 1337533-31-9) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's chemical properties, biological mechanisms, and relevant case studies, providing a comprehensive overview of its significance in pharmacology and medicinal chemistry.

The molecular formula of this compound is , with a molecular weight of 316.17 g/mol. It features a bromine atom and a fluorine atom, which may contribute to its biological activity by influencing receptor interactions and metabolic pathways. The compound is characterized by several important physicochemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 316.17 g/mol |

| Boiling Point | Not available |

| Log P (octanol-water) | 3.38 |

| GI Absorption | High |

| BBB Permeant | Yes |

| CYP Inhibition | CYP1A2, CYP2C19, CYP2C9 |

These properties suggest that the compound may have good bioavailability and the potential for central nervous system penetration due to its ability to cross the blood-brain barrier (BBB) .

Research indicates that this compound acts as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, CYP2C19, and CYP2C9. This inhibition can lead to altered metabolism of other drugs, enhancing or diminishing their effects . The compound's ability to modulate these enzymes suggests its potential role in drug-drug interactions.

Study on Indole Derivatives

A study published in the Journal of Organic Chemistry investigated various indole derivatives for their anticancer activities. The results indicated that modifications at the 5-position of the indole ring significantly impacted cytotoxicity against breast cancer cells . Although this compound was not directly tested, its structural similarities suggest it could exhibit comparable effects.

Pharmacokinetic Studies

Pharmacokinetic profiling of related indole compounds revealed that modifications can lead to enhanced absorption and distribution characteristics. For example, compounds with high lipophilicity showed increased permeability across biological membranes . This insight supports the hypothesis that this compound may also possess favorable pharmacokinetic properties.

特性

IUPAC Name |

tert-butyl 5-bromo-4-fluoro-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrFNO2/c1-13(2,3)18-12(17)16-7-6-8-10(16)5-4-9(14)11(8)15/h4-5H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWHIDGFWSDQAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。